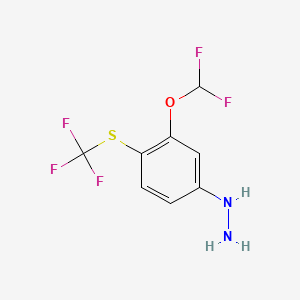
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. Specific synthetic routes and reaction conditions may vary, but common methods include:
Radical trifluoromethylation: This process involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Visible-light-promoted S-trifluoromethylation: This method uses visible light to promote the trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl hydrazines.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. The hydrazine moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain difluoromethoxy and trifluoromethylthio groups. Some similar compounds include:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Difluoromethylated compounds: These compounds have similar reactivity and applications in pharmaceuticals and materials science.
Propiedades
Fórmula molecular |
C8H7F5N2OS |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-4(15-14)1-2-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
Clave InChI |
JFPKMPKFPNYKKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)OC(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



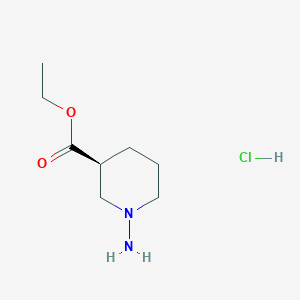

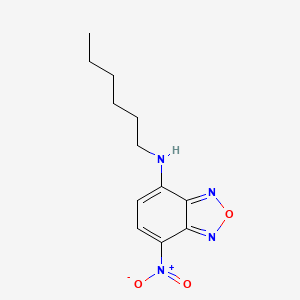
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
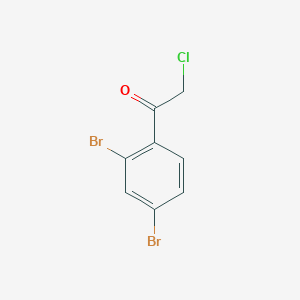

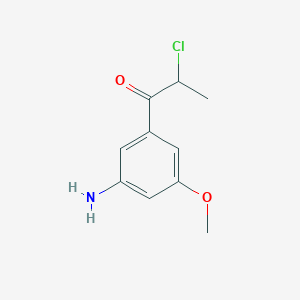

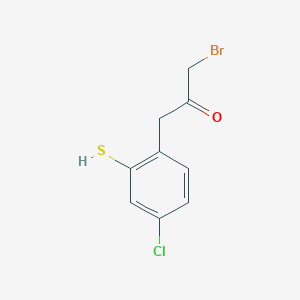
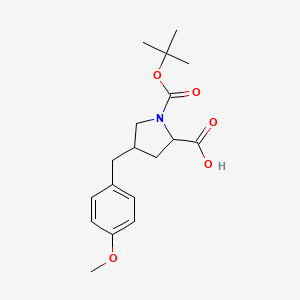
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


